(S)-3-Aminopiperidin-2-one-D6 is a stable isotope-labeled compound that serves as an important intermediate in various chemical and pharmaceutical syntheses. Its structure includes a piperidine ring with an amino group and a carbonyl group, making it relevant in the field of medicinal chemistry. The deuterated form, indicated by the “D6” suffix, is particularly useful for tracer studies in metabolic pathways and chemical reactions due to its unique mass characteristics.
(S)-3-Aminopiperidin-2-one-D6 is classified under the category of stable isotope-labeled compounds. It is derived from (S)-3-Aminopiperidin-2-one, which is a significant pharmacophore in several drugs, including thalidomide and its analogs. The compound can be synthesized through various methods, including chemical synthesis and biocatalytic processes, which enhance its utility in research and development.
Several synthetic routes have been developed for (S)-3-Aminopiperidin-2-one-D6. One notable method involves the use of N-methylmorpholine and isobutylchloroformate in dimethylformamide as solvents. The reaction typically occurs under controlled temperatures to ensure optimal yields and purity of the product.
Technical Details:
(S)-3-Aminopiperidin-2-one-D6 has a molecular formula of and a molecular weight of 120.18 g/mol. The structure features:
(S)-3-Aminopiperidin-2-one-D6 participates in various chemical reactions typical for amines and carbonyl compounds. It can undergo nucleophilic substitution reactions due to the presence of the amino group, as well as condensation reactions where it can form more complex structures.
Technical Details:
The mechanism of action for (S)-3-Aminopiperidin-2-one-D6 primarily revolves around its role as an intermediate in biosynthetic pathways. For instance, it has been shown to be involved in the production of thalidomide derivatives through a one-pot chemoenzymatic synthesis that combines biocatalytic steps with traditional organic synthesis techniques.
The enzymatic conversion typically involves:
(S)-3-Aminopiperidin-2-one-D6 is typically presented as a neat liquid or solid depending on the formulation. It has specific optical rotation values that indicate its chirality.
The compound exhibits:
(S)-3-Aminopiperidin-2-one-D6 finds applications primarily in:
The versatility of (S)-3-Aminopiperidin-2-one-D6 makes it an essential compound in both academic research and industrial applications, facilitating advancements in drug development and synthetic chemistry.
(S)-3-Aminopiperidin-2-one-D6 is a deuterium-labeled analog of the chiral building block (S)-3-aminopiperidin-2-one, where six hydrogen atoms are replaced by deuterium (²H or D) at specified positions. The parent compound features a piperidinone ring with a primary amine group at the stereogenic C3 position, which adopts an (S)-absolute configuration. This stereochemistry is critical for molecular recognition in biological systems, as enantiomers often exhibit distinct pharmacological profiles. The deuterated version retains the core scaffold—a six-membered lactam ring with the molecular formula C₅H₄D₆N₂O—but incorporates deuterium atoms typically at aliphatic positions (e.g., C4, C5, C6) away from the reactive amine and carbonyl moieties [1] .
The compound typically exists as a light yellow to yellow solid with a melting point of ~87°C and predicted boiling point of 307.5°C. Its density (1.071 g/cm³) and pKa (16.00) are marginally altered compared to the non-deuterated variant due to isotopic effects. Storage requires inert atmospheres and temperatures below -20°C to maintain stability, reflecting the sensitivity of its functional groups . Stereochemical purity (>98% enantiomeric excess) is rigorously controlled during synthesis, as even minor enantiomeric impurities can skew metabolic or binding studies [1] .
Table 1: Structural and Physicochemical Properties of (S)-3-Aminopiperidin-2-one-D6
Property | Value |
---|---|
Molecular Formula | C₅H₄D₆N₂O |
Molecular Weight | 120.18 g/mol |
CAS Number (Parent) | 34294-79-6 (unlabeled) |
Melting Point | ~87°C |
Storage Conditions | -20°C, inert atmosphere, dark place |
Stereochemical Configuration | (S)-enantiomer |
Deuterium integration alters key physicochemical traits of pharmaceutical compounds without significantly changing their size or electronic structure. The C-D bond is stronger (∼6–9 kcal/mol) and shorter than C-H due to deuterium’s higher mass and lower zero-point energy. This "kinetic isotope effect" (KIE) reduces the rate of metabolic reactions involving cleavage of C-D bonds, particularly those mediated by cytochrome P450 enzymes. Consequently, deuterated analogs like (S)-3-Aminopiperidin-2-one-D6 resist oxidative deamination, N-dealkylation, or hydroxylation, prolonging their half-life in vivo [4] [7].
In drug discovery, deuterated building blocks serve two primary purposes:
Table 2: Isotopic Effects of Deuterium in Pharmacological Studies
Application | Mechanism | Research Utility |
---|---|---|
Metabolic Stabilization | Reduced C-D bond cleavage | Extended half-life, reduced dosing |
Mass Spectrometry Detection | 6-Da mass shift vs. protiated analog | Quantification in biological matrices |
Enzyme Kinetics | Altered reaction rates (KIE) | Identification of rate-limiting steps |
(S)-3-Aminopiperidin-2-one-D6 is primarily utilized as a stable isotope-labeled synthon in the synthesis of deuterated drug candidates, particularly those targeting oncology and metabolic disorders. Its chiral piperidinone core serves as a constrained β-amino acid surrogate, enhancing conformational rigidity in peptide mimetics. Key applications include:
Table 3: Medicinal Chemistry Applications of (S)-3-Aminopiperidin-2-one-D6
Therapeutic Area | Derivative Class | Purpose of Deuteration |
---|---|---|
Oncology (Melanoma, Renal) | Thiazoleurea-D6 conjugates | Metabolic stabilization, PK profiling |
Immuno-oncology | DGKα/ζ Inhibitors | Enhanced in vivo half-life |
Metabolic Disorders | Deuterated ornithine lactam analogs | Tracer for pathway analysis |
The compound’s commercial availability (e.g., CAT No: sc-481416) facilitates rapid incorporation into deuterated drug libraries, accelerating lead optimization in industrial and academic settings [4] .
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: